

Voruciclib Clinical Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Voruciclib				
Cat. No.:	B612172	Get Quote			

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding dose-limiting toxicities (DLTs) observed in clinical trials of **voruciclib**. The following question-and-answer format addresses specific issues and provides guidance for interpreting clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of voruciclib in clinical trials?

A1: In a phase 1 clinical trial (NCT03547115), two instances of interstitial pneumonitis were identified as dose-limiting toxicities. These occurred in patients with acute myeloid leukemia (AML) who had previously undergone allogeneic stem cell transplantation and were receiving a continuous daily dose of 100 mg of **voruciclib**.[1][2] Following these events, the trial protocol was amended to an intermittent dosing schedule.[1][2]

Q2: Were any DLTs observed with the intermittent dosing schedule of **voruciclib**?

A2: No DLTs have been reported with the intermittent dosing schedule of **voruciclib** (days 1-14 of a 28-day cycle) at doses up to 200 mg daily.[1][2][3] This schedule was found to be well-tolerated.[2][3][4]

Q3: Have any DLTs been identified for **voruciclib** in combination with venetoclax?



A3: To date, no DLTs have been observed in the clinical trial evaluating **voruciclib** in combination with venetoclax for patients with relapsed/refractory AML.[4][5][6] The combination has been generally well-tolerated.[7][8]

Q4: What are the most common non-DLT adverse events associated with voruciclib?

A4: The most frequently reported adverse events across clinical trials, which were not classified as dose-limiting, include diarrhea, nausea, anemia, and fatigue.[1][2][4] Other notable adverse events include febrile neutropenia, dyspnea, hypokalemia, and thrombocytopenia, particularly when used in combination with venetoclax.[5]

Troubleshooting Guide

Issue: A patient in our trial on continuous daily **voruciclib** (100 mg) with a history of allogeneic stem cell transplant is developing respiratory symptoms.

Troubleshooting Steps:

- Immediate Action: The patient should be evaluated immediately for potential interstitial pneumonitis, a known DLT in this specific patient population and dosing regimen.[1][2]
- Protocol Review: Refer to the clinical trial protocol for specific guidelines on managing suspected drug-induced pneumonitis. This may include discontinuation of voruciclib and initiation of supportive care.
- Dosing Schedule Consideration: The observation of interstitial pneumonitis as a DLT in the continuous dosing cohort led to the adoption of an intermittent dosing schedule (14 days on, 14 days off), which has not been associated with this DLT.[1][2]

Quantitative Data Summary

The following table summarizes the dose-limiting toxicities observed in the key phase 1 clinical trial of **voruciclib**.



Clinical Trial ID	Dosing Regimen	Patient Population	Dose Level	Dose- Limiting Toxicity	Number of Patients with DLT
NCT0354711 5	Continuous Daily Dosing (Group 1)	R/R AML with prior allogeneic stem cell transplant	100 mg	Interstitial Pneumonitis	2
NCT0354711 5	Intermittent Dosing (Days 1-14 of 28- day cycle; Group 2)	R/R AML and B-cell Malignancies	Up to 200 mg	None Reported	0
NCT0354711 5	Combination with Venetoclax	R/R AML	Not specified	None Reported	0

Experimental Protocols

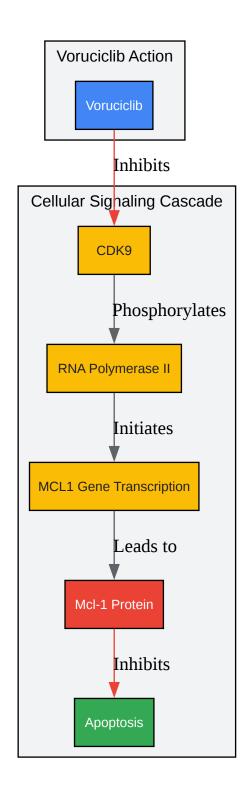
Phase 1 Dose-Escalation Study Design (NCT03547115)

The clinical trial NCT03547115 was a phase 1, open-label, dose-escalation and dose-expansion study.[6][7] The primary objectives were to determine the safety, tolerability, and recommended phase 2 dose of **voruciclib** as a monotherapy and in combination with venetoclax in patients with relapsed or refractory AML or B-cell malignancies.[4][6]

The study initially employed a continuous daily dosing schedule. Following the observation of DLTs, the protocol was amended to an intermittent dosing schedule (14 consecutive days of treatment in a 28-day cycle).[1][2] The dose-escalation portion followed a standard 3+3 design to identify the maximum tolerated dose (MTD).[3]

Visualizations

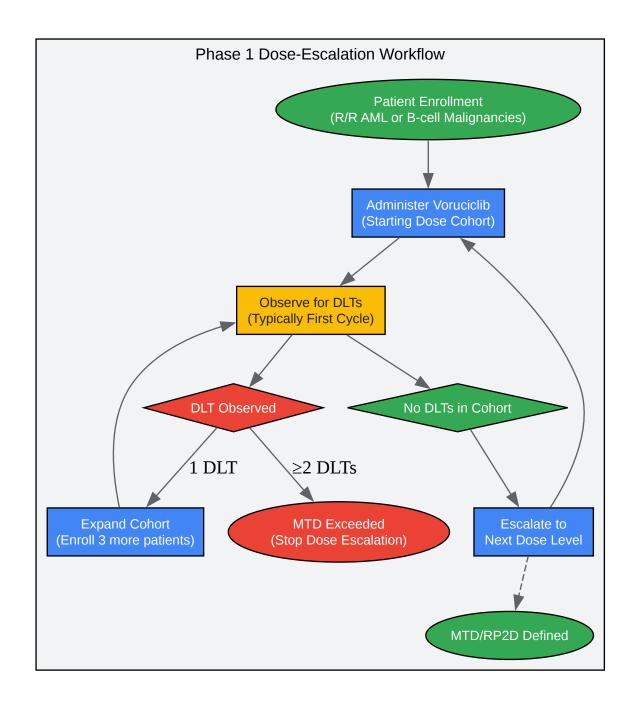




Click to download full resolution via product page

Caption: Mechanism of action of voruciclib.





Click to download full resolution via product page

Caption: Generalized workflow for DLT assessment in a 3+3 dose-escalation trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. MEI Pharma Reports Clinical Data on Oral CDK9 Inhibitor Voruciclib at ASH2023 | Financial Post [financialpost.com]
- 5. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. medtechalert.com [medtechalert.com]
- To cite this document: BenchChem. [Voruciclib Clinical Trials: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612172#voruciclib-dose-limiting-toxicities-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com